![molecular formula C9H10O2 B060528 4-Ethylsalicylaldehyde CAS No. 161876-64-8](/img/structure/B60528.png)
4-Ethylsalicylaldehyde
Overview
Description
4-Ethylsalicylaldehyde is a derivative of salicylaldehyde, characterized by an ethyl group attached to the aromatic ring. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of derivatives similar to 4-Ethylsalicylaldehyde, such as 4-Methoxysalicylaldehyde, involves selective methylation processes. These processes can offer insights into the synthesis pathways applicable to 4-Ethylsalicylaldehyde, utilizing starting materials like 2,4-dihydroxybenzaldehyde in the presence of catalytic systems to introduce ethyl groups selectively onto the aromatic ring (Jin, Zhang, Yan, & Ma, 2012).
Scientific Research Applications
Chemical Recycling and Polymer Studies
Poly(ethylene terephthalate) Recycling
Research by Karayannidis and Achilias (2007) delves into chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting hydrolysis and glycolysis methods for recovering monomers and producing secondary materials like unsaturated polyester resins and methacrylated oligoesters. This study underscores the potential for chemical recycling to contribute to sustainability and resource conservation in the polymer industry (Karayannidis & Achilias, 2007).
Antioxidant Activity Analysis
Analytical Methods for Antioxidant Activity
Munteanu and Apetrei (2021) present a comprehensive review of tests used to determine antioxidant activity in various fields, discussing methodologies like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. This review emphasizes the importance of understanding antioxidant mechanisms and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Ethylene and Plant Biology
Ethylene Inhibition in Postharvest Quality
Martínez-Romero et al. (2007) discuss strategies for maintaining postharvest fruit and vegetable quality by inhibiting ethylene action, highlighting the effectiveness of compounds like polyamines and 1-methylcyclopropene (1-MCP). This review illustrates the critical role of ethylene in postharvest senescence and the potential for extending shelf life through ethylene inhibition (Martínez-Romero et al., 2007).
Environmental Remediation
Molecular Docking in Environmental Remediation
Liu et al. (2018) explore the use of molecular docking to understand the biodegradation mechanisms of organic pollutants, offering insights into the interactions between enzymes and pollutants. This approach provides a low-cost, accurate method for studying the degradation pathways of various contaminants, showcasing the application of molecular docking in environmental science (Liu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLSRUKZUYUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437026 | |
Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylsalicylaldehyde | |
CAS RN |
161876-64-8 | |
Record name | 4-Ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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